molecular formula C12H9NOS B576437 2-(Furan-2-yl)-4-methylbenzo[d]thiazole CAS No. 1569-83-1

2-(Furan-2-yl)-4-methylbenzo[d]thiazole

Cat. No. B576437
CAS RN: 1569-83-1
M. Wt: 215.27
InChI Key: SMXTXZKNCUTREC-UHFFFAOYSA-N
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Description

“2-(Furan-2-yl)-4-methylbenzo[d]thiazole” is a chemical compound that has been the subject of various studies . It is a part of a class of compounds known as biheteroarenes, which are of interest due to their potential as biologically active compounds and organic luminophores .


Synthesis Analysis

The synthesis of this compound involves several steps. The process begins with the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol, which results in N-(1,3-benzothiazol-6-yl)furan-2-carboxamide . This is then converted to the corresponding thioamide by treatment with excess P2S5 in anhydrous toluene . The subsequent oxidation with potassium hexacyanoferrate (III) in an alkaline medium affords 2-(furan-2-yl)benzo[d]thiazole .


Molecular Structure Analysis

The molecular structure of “2-(Furan-2-yl)-4-methylbenzo[d]thiazole” is complex, with aromatic protons resonating as two doublets at δ 7.84 and 7.79 ppm with coupling constants of 9.0 and 8.4 Hz, indicating thiazole ring fusion at the 6,7-positions of 1,3-benzothiazole .


Chemical Reactions Analysis

This compound undergoes various electrophilic substitution reactions, including bromination, nitration, hydroxymethylation, formylation, and acylation . The substituent enters exclusively into the 5-position of the furan ring .

Future Directions

The future directions for the study of “2-(Furan-2-yl)-4-methylbenzo[d]thiazole” could include further exploration of its potential as a biologically active compound and organic luminophore . Additionally, its strong fluorescence suggests potential applications in the creation of new laser dyes and biological probes .

properties

IUPAC Name

2-(furan-2-yl)-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c1-8-4-2-6-10-11(8)13-12(15-10)9-5-3-7-14-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXTXZKNCUTREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-4-methylbenzo[d]thiazole

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